molecular formula C11H18N2O B1369938 1-(Cyclohex-3-ene-1-carbonyl)piperazine

1-(Cyclohex-3-ene-1-carbonyl)piperazine

カタログ番号: B1369938
分子量: 194.27 g/mol
InChIキー: WKLPKXATXOPSKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclohex-3-ene-1-carbonyl)piperazine is a piperazine derivative featuring a cyclohexene carbonyl group attached to the piperazine ring. This compound’s structure combines the conformational flexibility of the cyclohexene ring with the hydrogen-bonding capacity of the carbonyl group, making it a candidate for diverse pharmacological and material applications.

特性

分子式

C11H18N2O

分子量

194.27 g/mol

IUPAC名

cyclohex-3-en-1-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C11H18N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-2,10,12H,3-9H2

InChIキー

WKLPKXATXOPSKH-UHFFFAOYSA-N

正規SMILES

C1CC(CC=C1)C(=O)N2CCNCC2

製品の起源

United States

類似化合物との比較

Structural Comparison

The substituents on the piperazine ring significantly influence the physicochemical and biological properties of these compounds. Below is a structural comparison of 1-(Cyclohex-3-ene-1-carbonyl)piperazine with key analogs:

Compound Name Substituents on Piperazine Key Structural Features
This compound Cyclohexene carbonyl group Conformational flexibility; moderate lipophilicity
1-(4-Chlorobenzhydryl)piperazine derivatives [] 4-Chlorobenzhydryl + benzoyl groups Bulky aromatic substituents; enhanced cytotoxicity
1-(Substituted phenyl)piperazine derivatives [] Pyridyl/pyrimidyl/fluorophenyl groups Electron-withdrawing groups; antiviral activity
1-(3-Chlorophenyl)piperazine (mCPP) [] 3-Chlorophenyl group Psychoactive properties; serotonin receptor affinity
1-(2-Pyridyl)piperazine [] Pyridyl group Enhanced peptide derivatization efficiency

Key Observations :

  • Cyclohexene vs.
  • Carbonyl Functionality: The carbonyl group enables hydrogen bonding, a feature absent in non-carbonyl analogs like mCPP, which may influence target binding .

Key Observations :

  • Anticancer Activity : Bulky aromatic groups (e.g., 4-chlorobenzhydryl) enhance cytotoxicity, likely through DNA intercalation or topoisomerase inhibition . The cyclohexene carbonyl group may offer a balance between bulk and flexibility for similar targets.
  • Antibacterial Activity : Electron-donating groups (e.g., methoxyphenyl) improve activity against Gram-positive bacteria . The carbonyl group in the target compound could mimic this effect.
Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

Compound Class Solubility pKa (Conjugate Acid) Stability Notes
This compound Moderate (lipophilic) Not reported Stable under neutral conditions
1-(2-Hydroxyethyl)piperazine derivatives [] High (water/ethanol) pKa1: 3.73; pKa2: 7.98 Thermal stability (boiling point: 192°C)
1-(3-Chlorophenyl)piperazine (mCPP) Low (organic solvents) pKa: ~8.5 Prone to CYP2D6-mediated metabolism
Arylpiperazine amides [] Variable (depends on substituent) pKa: 6–9 Stable in derivatization protocols

Key Observations :

準備方法

Two-Step Synthesis via Cyclohexenyl Acetonitrile Intermediate

A notable method involves first synthesizing a cyclohexenyl acetonitrile intermediate, followed by reaction with piperazine to form the target compound.

Step 1: Formation of Cyclohexenyl Cyanoacetic Acid Intermediate

  • React cyclohexanone with cyanoacetic acid and ammonium acetate in n-hexane solvent.
  • Conduct a dehydration reaction at 125–145°C for 1–3 hours.
  • This produces cyclohexenyl cyanoacetic acid as an intermediate.

Step 2: Decarboxylation and Piperazine Incorporation

  • Add piperazine and acetic acid to the intermediate.
  • Heat the mixture to 180–200°C for 2–4 hours to induce decarboxylation.
  • Piperazine acts to stabilize the reaction by reducing carbon dioxide escape speed, improving safety and yield.
  • The final product, 1-(Cyclohex-3-ene-1-carbonyl)piperazine, is obtained after distillation and purification.

Key Advantages:

  • High conversion efficiency and yield.
  • Improved reaction safety due to controlled CO2 release.
  • Product purity exceeding 98%.
Parameter Conditions Outcome
Dehydration temperature 125–145°C Intermediate formation
Dehydration time 1–3 hours Cyclohexenyl cyanoacetic acid
Decarboxylation temperature 180–200°C Piperazine incorporation
Decarboxylation time 2–4 hours Final product formation
Product purity N/A >98%

Source: Patent CN104262197A, 2014

Multi-Step Reactions Involving Piperazine Derivatives and Carbonyl Compounds

Another approach involves direct acylation of piperazine with cyclohex-3-ene-1-carbonyl derivatives:

  • Piperazine derivatives react with cyclohexene-containing carbonyl compounds under controlled conditions.
  • The reaction requires precise control of solvent, temperature, and reaction time to maximize yield.
  • Characterization is done using NMR spectroscopy and mass spectrometry to confirm structure and purity.

This method is often applied in the synthesis of more complex analogs, such as 1-(cyclohex-3-ene-1-carbonyl)-4-substituted piperazines used in medicinal chemistry research.

Step Reaction Type Conditions Notes
1 Acylation of piperazine Controlled temperature and solvent Forms this compound
2 Purification Chromatography, recrystallization Ensures high purity and yield
3 Characterization NMR, MS Confirms structure and quality

Source: Vulcanchem product descriptions and research data

Analytical and Research Findings

  • The compound exhibits typical piperazine reactivity, influenced by electron-withdrawing carbonyl and cyclohexene groups.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to verify the successful synthesis and purity.
  • Research on analog compounds suggests potential biological activity related to neurotransmitter receptor modulation, though specific bioactivity data for this compound require further study.

Summary Table of Preparation Methods

Methodology Key Steps Reaction Conditions Advantages References
Two-step synthesis via intermediate 1) Dehydration of cyclohexanone with cyanoacetic acid 2) Decarboxylation with piperazine 125–145°C (1–3 h); 180–200°C (2–4 h) High yield, safety, >98% purity
Direct acylation of piperazine Acylation of piperazine with cyclohex-3-ene-1-carbonyl derivatives Controlled temp & solvent Suitable for complex derivatives

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 5.4–5.6 ppm (cyclohexene protons), δ 3.5–3.7 ppm (piperazine CH₂), and δ 2.8–3.0 ppm (carbonyl-adjacent CH₂).
    • ¹³C NMR : Carbonyl carbon at ~170 ppm, cyclohexene carbons at 120–130 ppm.
  • Infrared (IR) Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₆N₂O (exact mass calculated via high-resolution MS) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A).
  • Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) or kinases via spectrophotometric methods (e.g., NADH oxidation for MAO).
  • Cytotoxicity : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .

How do structural modifications at the cyclohexene or carbonyl positions affect the compound's pharmacological profile?

Advanced Research Question

  • Cyclohexene Modifications : Introducing electron-withdrawing groups (e.g., fluorine at C2) increases metabolic stability but may reduce solubility.
  • Carbonyl Replacement : Replacing the carbonyl with a sulfonamide group alters receptor selectivity (e.g., shifts from 5-HT to σ receptors).
  • SAR Insights : Comparative studies show that substituents on the cyclohexene ring influence logP values by 0.5–1.5 units, directly impacting blood-brain barrier permeability .

Table 2 : Structural Modifications and Observed Effects

ModificationPharmacokinetic ChangeTarget Affinity Shift
Fluorine at C2↑ Metabolic stability↓ 5-HT₁A binding
Sulfonamide replacement↑ Solubility↑ σ receptor selectivity

What strategies can resolve contradictory data regarding the compound's receptor binding affinity across studies?

Advanced Research Question

  • Method Standardization : Use uniform assay conditions (e.g., buffer pH, temperature) to minimize variability.
  • Isomer Separation : Employ chiral chromatography or capillary electrophoresis (CE) to isolate enantiomers, as stereochemistry significantly impacts binding .
  • Computational Validation : Perform molecular dynamics simulations to verify binding poses under different experimental setups .

How can molecular docking studies be designed to predict interactions between this compound and biological targets?

Advanced Research Question

  • Target Preparation : Retrieve 3D structures of receptors (e.g., 5-HT₂A from PDB: 6A93) and prepare them via protonation and energy minimization.
  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings.
  • Validation : Cross-check docking scores with experimental IC₅₀ values. For example, a docking score ≤ −8 kcal/mol correlates with sub-μM activity in vitro .

Table 3 : Key Docking Parameters

ParameterSettingRationale
Grid Box Size25 ųEnsures full ligand flexibility
Exhaustiveness32Balances accuracy and computational cost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。